molecular formula C25H26N2O5S B11124696 4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B11124696
M. Wt: 466.6 g/mol
InChI Key: NVWYNPNYUKRYTB-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroisoquinoline moiety, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the methoxyphenyl intermediate through the reaction of 4-methoxyphenol with appropriate reagents.

    Introduction of the Tetrahydroisoquinoline Moiety:

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-METHOXYPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE lies in its complex structure, which contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C25H26N2O5S/c1-18-15-23(33(29,30)26-21-7-9-22(31-2)10-8-21)11-12-24(18)32-17-25(28)27-14-13-19-5-3-4-6-20(19)16-27/h3-12,15,26H,13-14,16-17H2,1-2H3

InChI Key

NVWYNPNYUKRYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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